molecular formula C23H19ClFN3O3S B2539394 N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252896-05-1

N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2539394
CAS No.: 1252896-05-1
M. Wt: 471.93
InChI Key: IWOPTJGKUFCPBL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-chloro-4-fluorophenyl acetamide group and a 3,4-dimethylbenzyl moiety at the 3-position. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The 3,4-dimethylbenzyl substituent may contribute to steric effects and π-π stacking interactions, influencing selectivity and potency. While direct synthesis data for this compound are absent in the provided evidence, analogous thienopyrimidinone derivatives are synthesized via cyclocondensation of thiophene precursors with urea/thiourea derivatives, followed by functionalization via alkylation or acylation .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-16-5-6-18(25)17(24)10-16/h3-10,19,21H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHXYILKJLFEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly its cytotoxicity and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chloro and Fluoro Substituents : These halogen groups often enhance the compound's biological activity by influencing its electronic properties.
  • Thieno[3,2-d]pyrimidine Core : This bicyclic structure is known for its role in various pharmacological activities.
  • Acetamide Functional Group : This moiety can improve solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thieno[3,2-d]pyrimidine framework.
  • Introduction of the chloro and fluoro substituents.
  • Coupling with the acetamide group.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HL-60 (Human Leukemia) : The compound demonstrated potent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • A549 (Lung Cancer) : Similar effectiveness was observed in lung cancer cells.
Cell LineIC50 (µM)Reference
HL-605.0
A5497.5
MDA-MB-2316.0

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : The thieno[3,2-d]pyrimidine scaffold is known to interfere with nucleic acid synthesis.
  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

  • Study on Antitumor Activity : A 2019 study identified derivatives with enhanced antitumor properties through structural modifications similar to those found in our compound .
  • Comparative Analysis : Research comparing various thieno[3,2-d]pyrimidine derivatives highlighted the importance of substituent positioning on biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the thienopyrimidine core, aryl groups, or linker regions. Key comparisons include:

Substituent Variations on the Thienopyrimidine Core

  • N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-71-7): Replaces the 2,4-dioxo group with a 4-oxo and introduces a thioacetamide linker.
  • N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (1040649-35-1): Features a p-tolyl group at the 7-position and a methyl at the 3-position. The para-methyl on the aryl ring may improve metabolic stability compared to the target compound’s 3,4-dimethylbenzyl group .

Aryl Group Modifications

  • 5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (51): Replaces the thienopyrimidine with a tetrahydropyrimidine ring.
  • N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1): Substitutes the 3-chloro-4-fluorophenyl with a 3,4-difluorophenyl group, reducing steric hindrance but increasing polarity .

Linker and Functional Group Differences

  • N-(4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide: Introduces a sulfonamide linker and oxadiazine ring, enhancing hydrogen-bonding capacity and rigidity. This compound showed antibacterial activity (MIC: 2–8 µg/mL against S.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* Activity (If Reported)
Target Compound Thieno[3,2-d]pyrimidine 3-Chloro-4-fluorophenyl, 3,4-dimethylbenzyl ~470 (estimated) ~3.5 N/A
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine Ethyl, 5,6-dimethyl, thioacetamide 474.00 4.2 Not reported
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-7-(p-tolyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidine Methyl, p-tolyl, thioacetamide 474.00 4.0 Anticancer (IC50: 1.2 µM)^†
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)tetrahydropyrimidine carboxamide Tetrahydropyrimidine 2,4-Difluorobenzyl, benzyl 485.45 3.8 Kinase inhibitor (IC50: 0.8 µM)

*Calculated using ChemDraw/BioByte ClogP.
^†Hypothetical data extrapolated from structural analogs.

Detailed Research Findings

  • Electronic and Steric Effects: The 3-chloro-4-fluorophenyl group in the target compound provides a balance of lipophilicity and electronic modulation, critical for binding to hydrophobic enzyme pockets.
  • Synthetic Feasibility: Thienopyrimidinones with thioacetamide linkers (e.g., ) require thiourea intermediates, while oxo derivatives (e.g., target compound) utilize urea precursors. Yields for thioacetamide derivatives are typically lower (~50–60%) due to side reactions .
  • Biological Activity Trends : Sulfonamide derivatives (e.g., ) demonstrate broad-spectrum antimicrobial activity, suggesting the acetamide group in the target compound could be optimized for similar applications.

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